molecular formula C5H3BrClNO B1355242 5-Bromo-2-chloropyridine 1-oxide CAS No. 889865-43-4

5-Bromo-2-chloropyridine 1-oxide

Cat. No.: B1355242
CAS No.: 889865-43-4
M. Wt: 208.44 g/mol
InChI Key: ZNOXDBXBFJQERJ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloropyridine 1-oxide is an organic compound with the molecular formula C5H3BrClNO. It is a derivative of pyridine, where the pyridine ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively, and an oxygen atom at the 1 position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

5-Bromo-2-chloropyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in developing new synthetic methodologies.

    Biology: The compound is used in the study of enzyme inhibition and as a building block for designing biologically active molecules.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Safety and Hazards

“5-Bromo-2-chloropyridine 1-oxide” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with gloves and avoid dust formation, breathing mist, gas, or vapours .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Bromo-2-chloropyridine 1-oxide plays a significant role in biochemical reactions, particularly in the synthesis of other complex molecules. It interacts with various enzymes and proteins, facilitating reactions that involve halogenation and oxidation processes . The compound’s ability to form stable intermediates makes it a valuable tool in organic synthesis and medicinal chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of specific kinases and transcription factors, leading to altered cellular responses . These changes can impact cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with active sites or by altering the enzyme’s conformation . Additionally, the compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as modulating enzyme activity or altering metabolic pathways . At high doses, it can exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a specific dosage range produces the desired therapeutic outcome without adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which facilitate its biotransformation into various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall activity and efficacy in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloropyridine 1-oxide typically involves the oxidation of 5-Bromo-2-chloropyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective oxidation of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloropyridine 1-oxide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo further oxidation or reduction depending on the reaction conditions and reagents used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Further oxidized pyridine derivatives.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloropyridine: Lacks the oxygen atom at the 1 position, making it less reactive in certain oxidation reactions.

    2-Bromo-5-chloropyridine: Similar structure but different substitution pattern, leading to different reactivity and applications.

    5-Bromo-2-fluoropyridine: Substitution of chlorine with fluorine alters its chemical properties and reactivity.

Uniqueness

5-Bromo-2-chloropyridine 1-oxide is unique due to the presence of the oxygen atom at the 1 position, which significantly influences its chemical reactivity and interaction with other molecules. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-chloro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-1-2-5(7)8(9)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNOXDBXBFJQERJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1Br)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20584877
Record name 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889865-43-4
Record name 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20584877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 889865-43-4
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Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-2-chloropyridine (1.0 eq.) in chloroform (0.38 M) was added 77% meta-chloroperbenzoic acid (mCPBA) (4.0 eq.) and heated at 60° C. for 20 hours. After cooling to room temperature, Ca(OH)2 (5.3 eq.) was added, and the resulting precipitate was stirred for 30 minutes. The precipitate was filtered and washed with 3:1 CHCl3/methanol. The filtrate was concentrated en vacuo to give a solid, which was stirred in 30% ethyl acetate in hexane and filtered to give the desired N-oxide. The filtrate was concentrated en vacuo, and the residue was purified by a COMBIFLASH® system (ISCO) using 0-100% ethyl acetate in hexane to give more of the desired N-oxide. The two batches were combined and carried onto the next step.
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Synthesis routes and methods II

Procedure details

With cooling with ice, trifluoroacetic anhydride (11.9 mL, 84.2 mmol) was added to a chloroform (50 mL) solution of 5-bromo-2-chloropyridine (8.1 g, 42.1 mmol) and percarbamide (8.3 g, 88.4 mmol), and stirred at room temperature for 1 hour. Sodium thiosulfate water was added to the reaction mixture, then stirred at room temperature for 40 minutes, and extracted twice with chloroform. The organic layer was washed with saturated sodium bicarbonate water and saturated brine, dried with anhydrous sodium sulfate and concentrated under reduced pressure. Ethyl acetate was added to the residue, and the resulting solid was taken out through filtration, washed with diethyl ether and dried to obtain the entitled compound (6.85 g, 78%) as a yellow solid.
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